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Compound of Interest

Compound Name: LasR-IN-2

Cat. No.: B15537762 Get Quote

Note: No specific information could be found for a molecule named "LasR-IN-2." The following

application notes and protocols are provided for a representative potent and irreversible LasR

inhibitor, hereafter referred to as Inhibitor M, based on published data for well-characterized

LasR antagonists. This document serves as a guide for researchers, scientists, and drug

development professionals on the application of such inhibitors in the study of Pseudomonas

aeruginosa gene regulation.

Application Notes
Introduction:

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a complex cell-to-

cell communication system known as quorum sensing (QS) to regulate the expression of

virulence factors and biofilm formation. The LasR protein is a key transcriptional regulator at

the top of the P. aeruginosa QS hierarchy.[1][2][3] Upon binding to its native autoinducer, N-(3-

oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), LasR undergoes dimerization and

activates the transcription of a large regulon of genes, including those encoding for virulence

factors such as elastase, alkaline protease, and exotoxin A.[4][5] Furthermore, the LasR

system positively regulates the subordinate RhlR QS system.[6]

The critical role of LasR in controlling P. aeruginosa pathogenicity makes it an attractive target

for the development of anti-virulence strategies. Small molecule inhibitors of LasR, such as

Inhibitor M, are valuable chemical tools to dissect the intricacies of LasR-mediated gene

regulation and to evaluate the therapeutic potential of targeting this QS system.
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Mechanism of Action of Inhibitor M:

Inhibitor M is a potent, irreversible antagonist of the LasR receptor. Its mechanism of action

involves covalent modification of the LasR protein, which prevents the binding of the native 3-

oxo-C12-HSL autoinducer.[7] This irreversible binding stabilizes LasR in a conformation that is

unable to bind to its target DNA sequences, thereby inhibiting the transcription of LasR-

dependent genes.[8] Unlike traditional antibiotics, LasR inhibitors do not exert bactericidal or

bacteriostatic effects, which may reduce the selective pressure for the development of

resistance.[7]

Applications in Research:

Dissecting the LasR Regulon: Inhibitor M can be used to specifically block the LasR

signaling pathway, allowing researchers to identify and study genes that are directly or

indirectly regulated by LasR.

Investigating Virulence Factor Production: By inhibiting LasR, the expression of key virulence

factors can be suppressed. This allows for the detailed study of the role of these factors in

the pathogenesis of P. aeruginosa infections.

Studying Biofilm Formation: The LasR QS system is a critical regulator of biofilm

development. Inhibitor M can be employed to investigate the specific contribution of LasR to

different stages of biofilm formation, maturation, and dispersal.

Evaluating Anti-Virulence Therapeutic Strategies: As a potent inhibitor of a key virulence

regulator, Inhibitor M serves as a lead compound and a research tool for the development of

novel anti-virulence drugs targeting P. aeruginosa.

Quantitative Data
The following tables summarize the quantitative data on the efficacy of Inhibitor M in inhibiting

LasR activity and related phenotypes in P. aeruginosa.

Table 1: In Vitro Inhibition of LasR Activity
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Compound
IC50 (µM) for LasR
Inhibition

Percent Inhibition of GFP
at 100 µM

Inhibitor M (analog 28) 1.5 ± 0.5 101%

Inhibitor M (analog 25) 3.6 ± 1.9 98%

Control Antagonist (Br-HSL) 16.4 ± 7.4 100%

Data is presented as the mean of triplicate analysis with the range defining the 95% confidence

interval. Inhibition was measured using a GFP-based LasR antagonist bioassay.[7]

Table 2: Inhibition of Virulence Factor Production and Biofilm Formation in P. aeruginosa

Phenotype Strain Treatment % Inhibition

Pyocyanin Production PAO1 Inhibitor M (analog 28) >90% at 10 µM

PA14 Inhibitor M (analog 28) >90% at 10 µM

Biofilm Formation PAO1 Inhibitor M (analog 28) ~80% at 100 µM

PA14 Inhibitor M (analog 28) ~60% at 100 µM

Data is derived from dose-dependent inhibition assays.[7]

Experimental Protocols
1. LasR Antagonist Bioassay using a GFP Reporter Strain

This protocol describes a cell-based assay to quantify the antagonist activity of compounds

against the LasR receptor using a reporter strain.

Materials:

E. coli reporter strain carrying a LasR expression plasmid and a plasmid with a LasR-

dependent GFP reporter gene.

Luria-Bertani (LB) broth and agar.
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Appropriate antibiotics for plasmid maintenance.

3-oxo-C12-HSL (agonist).

Test compound (e.g., Inhibitor M).

96-well microtiter plates (black, clear bottom).

Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 528 nm).

Protocol:

Inoculate the E. coli reporter strain into LB broth with appropriate antibiotics and grow

overnight at 37°C with shaking.

The next day, dilute the overnight culture 1:100 in fresh LB broth with antibiotics.

In a 96-well plate, add a fixed concentration of the agonist 3-oxo-C12-HSL (e.g., a

concentration that gives ~80% of maximal activation).

Add varying concentrations of the test compound (Inhibitor M) to the wells. Include a

positive control (a known LasR antagonist like Br-HSL) and a negative control (DMSO

vehicle).

Add the diluted reporter strain culture to each well.

Incubate the plate at 37°C for a defined period (e.g., 4-6 hours).

Measure the optical density at 600 nm (OD600) to assess bacterial growth and the

fluorescence intensity to determine GFP expression.

Normalize the fluorescence values to the cell density (Fluorescence/OD600).

Calculate the percent inhibition for each concentration of the test compound relative to the

controls.

Determine the IC50 value by fitting the dose-response data to a suitable model.

2. Pyocyanin Production Inhibition Assay
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This protocol measures the effect of a LasR inhibitor on the production of the virulence factor

pyocyanin in P. aeruginosa.

Materials:

P. aeruginosa strain (e.g., PAO1 or PA14).

King's A medium.

Test compound (e.g., Inhibitor M).

Chloroform.

0.2 M HCl.

Spectrophotometer.

Protocol:

Grow P. aeruginosa overnight in King's A medium at 37°C with shaking.

Inoculate fresh King's A medium with the overnight culture to a starting OD600 of ~0.05.

Add varying concentrations of the test compound (Inhibitor M) to the cultures. Include a

no-inhibitor control.

Incubate the cultures for 18-24 hours at 37°C with shaking.

Measure the final OD600 of the cultures.

To extract pyocyanin, take a 5 mL aliquot of the culture supernatant.

Add 3 mL of chloroform and vortex vigorously.

Centrifuge to separate the phases. The blue pyocyanin will be in the chloroform layer.

Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to extract

the pyocyanin into the acidic aqueous phase (it will turn pink).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15537762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the absorbance of the pink solution at 520 nm (A520).

Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.

Normalize the pyocyanin concentration to the cell density (OD600).

Calculate the percent inhibition of pyocyanin production for each inhibitor concentration.

3. Biofilm Formation Inhibition Assay

This protocol assesses the ability of a LasR inhibitor to prevent biofilm formation by P.

aeruginosa.

Materials:

P. aeruginosa strain (e.g., PAO1 or PA14).

LB broth.

Test compound (e.g., Inhibitor M).

96-well polystyrene microtiter plates.

0.1% Crystal Violet solution.

30% Acetic acid.

Microplate reader.

Protocol:

Grow P. aeruginosa overnight in LB broth at 37°C with shaking.

Dilute the overnight culture to a starting OD600 of ~0.05 in fresh LB broth.

Add varying concentrations of the test compound (Inhibitor M) to the wells of a 96-well

plate. Include a no-inhibitor control.

Add the diluted bacterial culture to each well.
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Incubate the plate statically at 37°C for 24-48 hours.

Carefully discard the planktonic cells and wash the wells gently with water.

Stain the adherent biofilms by adding 0.1% Crystal Violet solution to each well and

incubating for 15 minutes at room temperature.

Remove the Crystal Violet solution and wash the wells thoroughly with water until the

wash water is clear.

Air-dry the plate.

Solubilize the bound Crystal Violet by adding 30% acetic acid to each well.

Measure the absorbance at 550 nm (A550) using a microplate reader.

The A550 is proportional to the amount of biofilm formed. Calculate the percent inhibition

of biofilm formation for each inhibitor concentration.
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Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and its inhibition by

Inhibitor M.
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Caption: General experimental workflow for evaluating the effect of a LasR inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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